
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a secondary amine with the chemical formula C11H15NO2 . It is an alkaloid isolated from mexican cereoid, Backebergia militaris . It is also referred to as heliamine .
Synthesis Analysis
The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core . The compound has an empirical formula of C11H15NO2 .Scientific Research Applications
Synthesis of Complex Isoquinolines and Quinolizidines
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .
Privileged Scaffolds in Drug Development
Tetrahydroisoquinolines (THIQs) containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Anti-Inflammatory Applications
THIQs have been used in the development of anti-inflammatory compounds .
Anti-Viral Applications
THIQs have also been used in the development of anti-viral compounds .
Anti-Fungal Applications
In addition to anti-viral applications, THIQs have been used in the development of anti-fungal compounds .
Anti-Cancer Applications
THIQs have been used in the development of anti-cancer compounds .
Parkinson’s Disease Treatment
THIQs have been used in the development of treatments for Parkinson’s disease .
HIV-1 Reverse Transcriptase Inhibition
The synthesized compounds showed moderate to promising HIV-1 Reverse Transcriptase (RT) inhibition activity .
Future Directions
The future directions for 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline research could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . These compounds could be used as valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics .
Mechanism of Action
Target of Action
The primary targets of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors . The compound also interacts with the P-glycoprotein (P-gp) , which is a crucial factor in multidrug resistance in cancer treatment .
Mode of Action
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline binds to sigma-2 receptors with high affinity and selectivity . This binding can be used to study the pharmacological functions of sigma-2 receptors, tumor imaging, and cancer therapeutics or adjuvants . The compound also acts as a potent reversal agent against P-glycoprotein-mediated multidrug resistance .
Biochemical Pathways
It is known that the compound influences the function of sigma-2 receptors and p-gp, which play significant roles in cell proliferation and drug resistance, respectively .
Pharmacokinetics
It is known that the compound exhibits good plasma drug concentration after oral administration .
Result of Action
The interaction of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with sigma-2 receptors and P-gp can lead to a decrease in cell proliferation and an increase in the sensitivity of cancer cells to therapeutic drugs . This makes the compound a potential candidate for cancer therapeutics and adjuvants .
Action Environment
The action of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s efficacy and stability. Additionally, the physiological state of the cells (such as the level of sigma-2 receptor expression) can also impact the compound’s action .
properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXWHSXCIHBUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640535 | |
| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212184-86-6 | |
| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



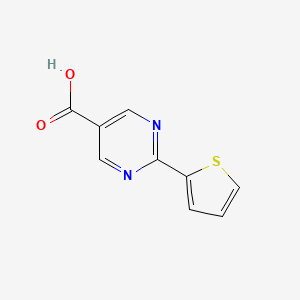
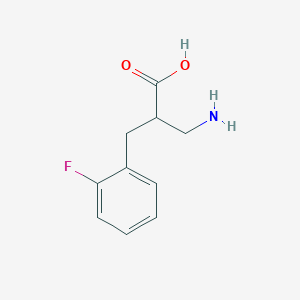
![3-[(2-Acetamidoacetyl)amino]propanoic acid](/img/structure/B1604176.png)

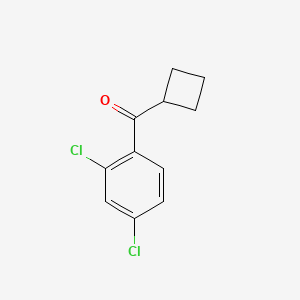
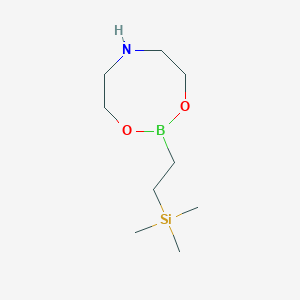


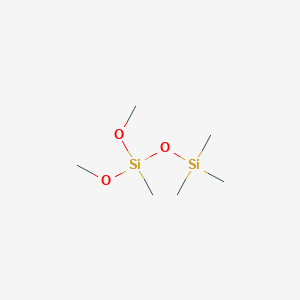
![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)
![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)

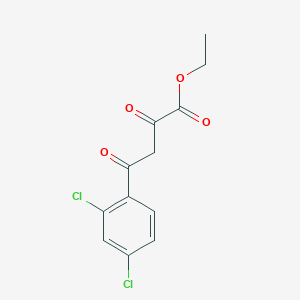
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)